1-(3-Nitrophenyl)propan-1-ol
Overview
Description
“1-(3-Nitrophenyl)propan-1-ol” is an organic compound that belongs to the class of nitrophenyl ethers . These are aromatic compounds containing a nitrobenzene moiety that carries an ether group on the benzene ring . It has a molecular weight of 181.19 .
Synthesis Analysis
The synthesis of “1-(3-Nitrophenyl)propan-1-ol” can be achieved through a two-step process . The first step involves the reaction of benzene with propionyl chloride in the presence of AlCl3 to form 1-phenylpropan-1-one . The details of the second step are not explicitly mentioned in the sources .Scientific Research Applications
Application in Esterification and Acyl Transfer
1-(3-Nitrophenyl)propan-1-ol is utilized in studies exploring the rate and mechanism of esterification. For instance, Steels et al. (1993) investigated the impact of anchoring substitution in 1,3-amino alcohols on the rate and mechanism of esterification by acetylimidazole and p-nitrophenyl acetate. This study highlighted the role of enforced intramolecular hydrogen bonding in 2-tert-butyl-3-(NN-dimethylamino)propan-1-ol, influencing both the rate and the mechanism of catalyzed acyl transfer (Steels, Clercq, & Maskill, 1993).
Use in Synthesis of Metabolites
1-(3-Nitrophenyl)propan-1-ol derivatives have been synthesized and identified in metabolite studies. Wat et al. (1971) isolated 2(S)-Dichloroacetamido-3-(p-acetamidophenyl)propan-1-ol from a chloramphenicol-producing Streptomyces species, adding to the understanding of metabolite production in biological systems (Wat, Malik, & Vining, 1971).
Development of Fluorescent Biomarkers
Research by Pelizaro et al. (2019) explored the use of triazoanilines synthesized from 1-(3-Nitrophenyl)propan-1-ol derivatives for the development of fluorescent biomarkers. These biomarkers have potential applications in biodiesel quality control, demonstrating low acute toxicity to various biological models (Pelizaro et al., 2019).
Catalysis and Chemical Synthesis
The compound has been used in the development of catalysis and chemical synthesis methods. For example, Jiang and Si (2004) developed a chiral amino alcohol-based ligand using 1-(4-nitrophenyl)-3-(tert-butyloxy)propan-1-ol for the asymmetric alkynylation of chloral (Jiang & Si, 2004).
Research in Organometallic Chemistry
Coletti et al. (2012) studied 1-(phenyl)-1-(p-nitrophenyl)-2-propyn-1-ol in the context of organometallic chemistry, exploring the reaction with Re(I) precursor and phosphines. This work contributes to the understanding of electron-poor rhenium allenylidenes and their reactivity (Coletti et al., 2012).
Corrosion Inhibition Studies
Hamani et al. (2017) researched 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one as a corrosion inhibitor for mild steel in acidic solutions. Their work provided insights into the potential use of this compound in protecting metals from corrosion (Hamani et al., 2017).
Mechanism of Action
Future Directions
Future research could focus on finding more environmentally benign and safe alternatives to side-chain protection and deprotection in solid-phase peptide synthesis (SPPS). A structural modification of the 2-(o-nitrophenyl)propan-1-ol (Npp-OH) photolabile protecting group could lead to the synthesis of a series of derivatives . One such derivative, 3-(o-Nitrophenyl)butan-2-ol (Npb-OH), has shown promise due to its high photo-release rate, high tolerance to the key conditions of Fmoc-SPPS, and applicability as a carboxyl-protective group in aliphatic and aromatic carboxyl groups .
properties
IUPAC Name |
1-(3-nitrophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEJDXFJBNGGBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441007 | |
Record name | 1-(3-nitrophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)propan-1-ol | |
CAS RN |
125712-82-5 | |
Record name | 1-(3-nitrophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.